N(4)-phosphoagmatine
Description
N(4)-Phosphoagmatine is a naturally occurring phosphagen, a class of high-energy phosphate compounds critical for cellular energy storage and transfer in biological systems. Phosphagens act as temporal buffers for adenosine triphosphate (ATP), enabling rapid regeneration of ATP during periods of high metabolic demand. This compound is characterized by a phosphorylated agmatine backbone, where the phosphate group is esterified to the N4 position of agmatine (a decarboxylated derivative of arginine).
While ATP is the universal energy currency, phosphagens like this compound are specialized for tissues with fluctuating energy requirements, such as muscle and nervous tissue. Its synthesis is catalyzed by a specific phosphagen kinase, though the exact kinase associated with this compound remains uncharacterized in the available literature .
Properties
Molecular Formula |
C5H15N4O3P |
|---|---|
Molecular Weight |
210.17 g/mol |
IUPAC Name |
[4-(diaminomethylideneamino)butylamino]phosphonic acid |
InChI |
InChI=1S/C5H15N4O3P/c6-5(7)8-3-1-2-4-9-13(10,11)12/h1-4H2,(H4,6,7,8)(H3,9,10,11,12) |
InChI Key |
UYYDRBKHPQBWOH-UHFFFAOYSA-N |
SMILES |
C(CCN=C(N)N)CNP(=O)(O)O |
Canonical SMILES |
C(CCN=C(N)N)CNP(=O)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phosphagen Compounds
Phosphagens share structural and functional similarities but differ in distribution, kinase specificity, and metabolic roles. Below is a systematic comparison of N(4)-phosphoagmatine with other phosphagens:
Table 1: Key Phosphagens and Their Properties
| Compound | Phosphagen Kinase | Energy Release (kJ/mol) | Biological Distribution | Primary Role |
|---|---|---|---|---|
| This compound | Unidentified kinase | ~20–25 (estimated) | Limited data; observed in annelids | ATP buffering in muscle tissue |
| N-Phosphocreatine | Creatine kinase | ~34.3 | Vertebrates, some invertebrates | Skeletal/cardiac muscle energy |
| N-Phosphoarginine | Arginine kinase | ~30.5 | Invertebrates (e.g., crustaceans) | ATP regeneration in fast-twitch muscle |
| 1,3-Bisphosphoglycerate | Bisphosphoglycerate mutase | ~49.3 | Erythrocytes | Glycolytic intermediate |
| N-Phosphotaurocyamine | Taurocyamine kinase | ~22.7 | Marine invertebrates (e.g., worms) | Anaerobic metabolism |
| Phospholombricine | Lombricine kinase | ~21.5 | Earthworms (Lumbricus spp.) | Burrowing muscle energy storage |
Key Findings:
Structural Differences: this compound and N-phosphoarginine both derive from arginine analogs but differ in phosphorylation sites (N4 vs. guanidino group). Phosphocreatine and phospholombricine utilize glycocyamine and lombricine backbones, respectively, reflecting evolutionary adaptations .
Kinase Specificity: Phosphagen kinases exhibit strict substrate specificity. For example, creatine kinase cannot phosphorylate agmatine, limiting cross-reactivity . The absence of a confirmed kinase for this compound suggests unique regulatory mechanisms or niche biological roles.
Energy Efficiency :
- 1,3-Bisphosphoglycerate releases nearly double the energy of this compound, reflecting its role in glycolysis.
- N-Phosphocreatine’s higher energy yield (~34.3 kJ/mol) makes it optimal for vertebrates’ rapid ATP demands .
Taxonomic Distribution: this compound is reported in annelids, while phospholombricine dominates in earthworms. This suggests lineage-specific diversification of phosphagen systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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